

Application Notes and Protocols for the Spectroscopic Analysis of Pargeverine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

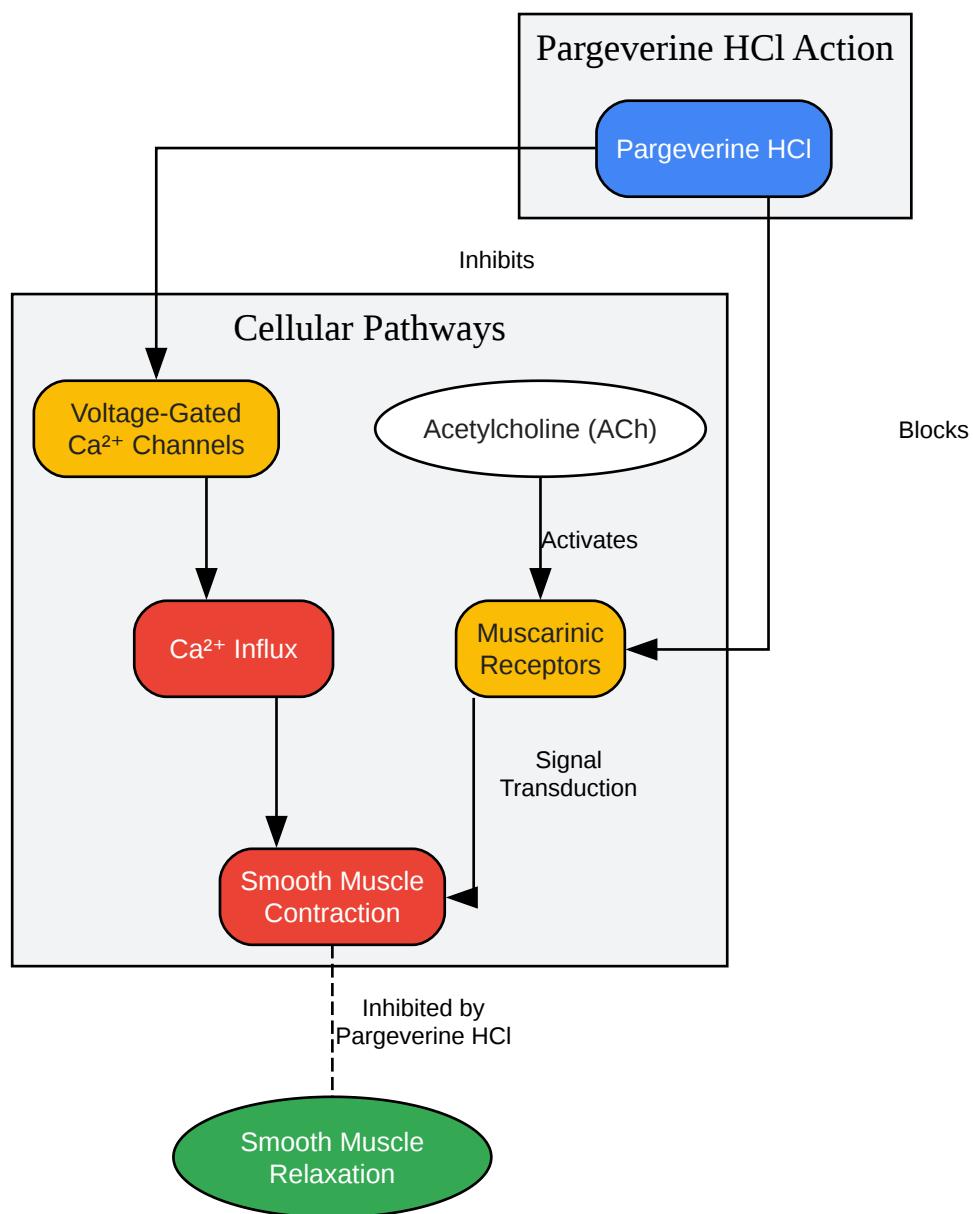
Compound Name: *Pargeverine*
Cat. No.: *B083807*

[Get Quote](#)

Introduction

Pargeverine hydrochloride is an antispasmodic agent utilized for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.^{[1][2]} Its chemical name is 2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate hydrochloride, with the molecular formula $C_{21}H_{23}NO_3 \cdot HCl$.^{[3][4]} Rigorous analytical characterization is fundamental in drug development and quality control to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API). Spectroscopic techniques are central to this process, providing detailed information about the molecular structure, functional groups, and purity of **Pargeverine** hydrochloride.

This document provides detailed application notes and experimental protocols for the analysis of **Pargeverine** hydrochloride using several key spectroscopic methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).


Physicochemical Properties

A summary of the key physicochemical properties of **Pargeverine** hydrochloride is presented below.

Property	Value	Reference
Molecular Formula	$C_{21}H_{23}NO_3 \cdot HCl$	[3][4]
Molecular Weight	373.87 g/mol	[3][4][5]
CAS Number	2765-97-1	[4]
Appearance	White solid	[6]
Melting Point	170-175 °C	[5][7]
Solubility	Soluble in water, methanol, and chloroform	[5][7]

Mechanism of Action: A Dual Pathway

Pargeverine hydrochloride exerts its antispasmodic effect through a dual mechanism of action. It acts as a direct inhibitor of calcium ion (Ca^{2+}) influx into smooth muscle cells and also exhibits anticholinergic properties by blocking muscarinic receptors.[1] This combined action effectively disrupts the pathways leading to muscle contraction, resulting in smooth muscle relaxation.[1]

[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of **Pargeverine** hydrochloride.

UV-Visible Spectroscopy

Application Note

UV-Visible spectroscopy is a rapid and effective method for the quantitative analysis of **Pargeverine** hydrochloride. The presence of aromatic rings in its structure results in a characteristic absorption maximum in the UV region. This technique is commonly used for concentration determination in dissolution studies, formulation assays, and stability testing,

often in conjunction with High-Performance Liquid Chromatography (HPLC).^[5] The chromophore responsible for UV absorption is the diphenylacetate moiety.

Data Presentation

Parameter	Value	Reference
Maximum Wavelength (λ_{max})	252 nm	[1][5]
Solvent	Methanol	[5]

Experimental Protocol

- Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$):
 - Accurately weigh 10 mg of **Pargeverine** hydrochloride reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Preparation of Working Standard Solution (10 $\mu\text{g/mL}$):
 - Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
 - Dilute to volume with methanol.
- Instrumentation and Measurement:
 - Use a calibrated double-beam UV-Vis spectrophotometer.
 - Scan the working standard solution from 400 nm to 200 nm against a methanol blank to determine the λ_{max} .
 - For quantitative analysis, measure the absorbance of the sample solutions at the determined λ_{max} of 252 nm.^[5]
- Calibration Curve:

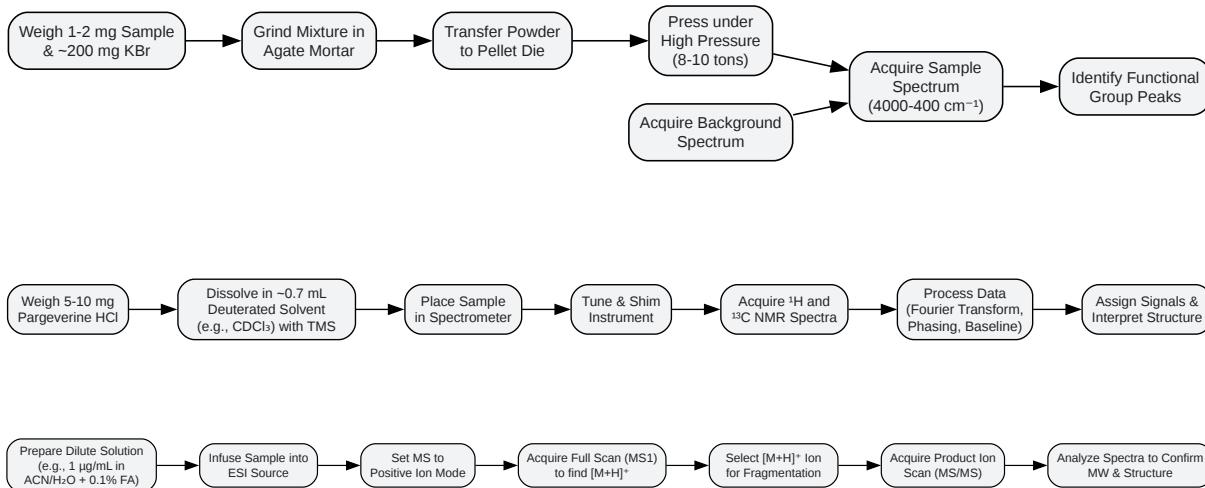
- Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 μ g/mL).
- Measure the absorbance of each concentration at 252 nm.
- Plot a graph of absorbance versus concentration to establish linearity.

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Visible spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Application Note

FTIR spectroscopy is a powerful technique for the identification of **Pargeverine** hydrochloride and the characterization of its functional groups. The resulting spectrum serves as a molecular "fingerprint," which can be compared against a reference standard for identity confirmation. Key vibrational bands correspond to the aromatic rings, the ester carbonyl group, the ether linkage, and the alkyne group.^[1] This method is also valuable in polymorphism studies to detect different crystalline forms of the drug.^[7]


Data Presentation

Wavenumber (cm^{-1})	Functional Group Assignment	Reference
3220–3070 (broad)	$\text{N}^+–\text{H}$ stretch (from hydrochloride salt)	[1]
~1740 (strong)	$\text{C}=\text{O}$ stretch (ester)	Expected
~1600	$\text{C}=\text{C}$ stretch (aromatic rings)	[1]
~1250-1050	$\text{C}–\text{O}$ stretch (ester and ether)	Expected
~3300 (sharp)	$\equiv\text{C}–\text{H}$ stretch (terminal alkyne)	Expected
~2120 (weak)	$\text{C}\equiv\text{C}$ stretch (terminal alkyne)	Expected

Note: Expected values are based on standard FTIR correlation tables for the known structure of **Pargeverine**.

Experimental Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Pargeverine** hydrochloride with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
 - The mixture should be a fine, homogenous powder.
- Pellet Formation:
 - Transfer the powder into a pellet-forming die.
 - Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them with a reference spectrum of **Pargeverine** hydrochloride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pargeverine|CAS 13479-13-5|Research Compound [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. GSRS [precision.fda.gov]
- 4. Pargeverine hydrochloride | 2765-97-1 | FP65123 [biosynth.com]
- 5. pharmasm.com [pharmasm.com]
- 6. 13479-13-5 CAS MSDS (PARGEVERINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jpionline.org [jpionline.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic Analysis of Pargeverine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083807#spectroscopic-analysis-of-pargeverine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com